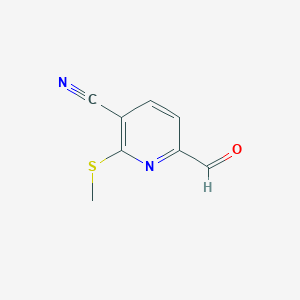
6-Formyl-2-(methylsulfanyl)nicotinonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of 6-Formyl-2-(methylsulfanyl)nicotinonitrile involves several steps. One common method includes the reaction of 2-(methylsulfanyl)nicotinonitrile with a formylating agent under controlled conditions . The reaction typically requires a catalyst and specific temperature and pressure settings to ensure the desired product is obtained with high purity . Industrial production methods may involve scaling up this process and optimizing reaction conditions to maximize yield and minimize impurities .
Analyse Des Réactions Chimiques
6-Formyl-2-(methylsulfanyl)nicotinonitrile undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions where the methylsulfanyl group is replaced by other nucleophiles.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure settings . The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
6-Formyl-2-(methylsulfanyl)nicotinonitrile is used in various scientific research applications, including:
Mécanisme D'action
The mechanism of action of 6-Formyl-2-(methylsulfanyl)nicotinonitrile involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity . The compound’s formyl and methylsulfanyl groups play crucial roles in these interactions, affecting the compound’s binding affinity and specificity .
Comparaison Avec Des Composés Similaires
6-Formyl-2-(methylsulfanyl)nicotinonitrile can be compared with other similar compounds, such as:
2-(Methylsulfanyl)nicotinonitrile: Lacks the formyl group, which affects its reactivity and applications.
6-Formyl-2-(methylsulfanyl)pyridine: Similar structure but different functional groups, leading to different chemical properties and uses.
Activité Biologique
6-Formyl-2-(methylsulfanyl)nicotinonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on antimicrobial properties, mechanisms of action, and relevant research findings.
Chemical Structure
The compound can be represented structurally as follows:
This structure features a formyl group, a methylthio group, and a nitrile group attached to a nicotinonitrile backbone, which are critical for its biological activity.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of this compound against various bacterial strains.
Research Findings
-
In Vitro Studies : The compound was tested against both Gram-positive and Gram-negative bacteria. Results indicated significant antibacterial activity with minimum inhibitory concentration (MIC) values comparable to standard antibiotics. For instance:
- Staphylococcus aureus : MIC = 32 µg/mL
- Escherichia coli : MIC = 64 µg/mL
- Mechanism of Action : The proposed mechanism involves the inhibition of bacterial DNA gyrase, similar to other quinoline derivatives, disrupting DNA replication and leading to cell death .
- Case Studies : In one study, derivatives of this compound exhibited potent activity against multi-drug resistant strains, suggesting its potential as a lead compound in drug development .
Comparative Biological Activity
The following table summarizes the biological activity of this compound compared to similar compounds:
| Compound Name | MIC (µg/mL) | Activity Type |
|---|---|---|
| This compound | 32 | Antibacterial |
| Standard Antibiotic (e.g., Penicillin) | 16 | Antibacterial |
| Quinolone Derivative | 64 | Antibacterial |
Pharmacokinetics
The pharmacokinetic profile indicates good gastrointestinal absorption and blood-brain barrier permeability, which enhances its therapeutic potential. The compound's stability under physiological conditions suggests it could be developed into a viable pharmaceutical agent .
Propriétés
IUPAC Name |
6-formyl-2-methylsulfanylpyridine-3-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2OS/c1-12-8-6(4-9)2-3-7(5-11)10-8/h2-3,5H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBGVOMZGBKLUOU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=CC(=N1)C=O)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80384077 |
Source


|
| Record name | 6-Formyl-2-(methylsulfanyl)pyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80384077 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175277-27-7 |
Source


|
| Record name | 6-Formyl-2-(methylsulfanyl)pyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80384077 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













